![molecular formula C29H37F5N4O6 B1676106 1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide CAS No. 163660-59-1](/img/structure/B1676106.png)
1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide
概要
説明
Mdl 101,146は、好中球エラスターゼ阻害剤としての役割で知られている低分子化合物です。. この化合物は、特に炎症性疾患の治療における潜在的な治療用途について研究されています。
化学反応の分析
科学的研究の応用
Biological Applications
- Antimicrobial Activity : Compounds containing morpholine and amide functionalities are often evaluated for their effectiveness against various bacterial strains. Preliminary studies suggest that this compound may exhibit significant antimicrobial properties due to its structural characteristics.
- Anticancer Properties : The structural complexity of this compound suggests potential interactions with cellular pathways involved in cancer progression. Compounds with similar frameworks have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Similar compounds have been noted for their ability to modulate inflammatory responses, making this compound a candidate for further investigation in treating inflammatory diseases.
Pharmacological Insights
The biological activity of this compound is likely influenced by its structural features. Interaction studies are crucial for understanding how this compound affects biological systems. These studies may include:
- Pharmacodynamics : Understanding the effects of the compound on living organisms or cells.
- Pharmacokinetics : Investigating how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
Synthetic Routes
The synthesis of 1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid involves several multi-step organic reactions. Each step requires careful control of reaction conditions to ensure high yields and purity of the final product. Techniques such as nucleophilic substitution and condensation reactions are commonly employed in its synthesis .
作用機序
Mdl 101,146は、結合組織のマクロ分子を分解するセリンプロテアーゼである好中球エラスターゼを阻害することにより、その効果を発揮します。この化合物は、好中球エラスターゼの活性部位に結合し、天然基質との相互作用を阻害します。 この阻害は、関節炎などの慢性炎症性疾患に関連する破壊的なプロセスを軽減します . 関与する分子標的と経路には、エラスターゼ酵素と炎症に関連するシグナル伝達経路が含まれます .
類似の化合物との比較
Mdl 101,146は、ペンタフルオロエチルケトン構造のために、好中球エラスターゼ阻害剤の中でユニークです。類似の化合物には以下が含まれます。
Mdl 102,111: 類似の阻害特性を持つ別のペンタフルオロエチルケトン系阻害剤。
Mdl 102,823: アミノ末端保護基に違いがある関連化合物。
Mdl 100,948A: 構造は似ていますが、官能基が異なる化合物. これらの化合物は、類似の作用機序を共有していますが、効力、選択性、薬物動態特性が異なる場合があります。
類似化合物との比較
Mdl 101,146 is unique among neutrophil elastase inhibitors due to its pentafluoroethyl ketone structure. Similar compounds include:
Mdl 102,111: Another pentafluoroethyl ketone-based inhibitor with similar inhibitory properties.
Mdl 102,823: A related compound with variations in the amino-terminal protecting groups.
Mdl 100,948A: A compound with a similar structure but different functional groups. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties.
準備方法
Mdl 101,146の合成は、2つのα-アミノ酸間のペプチド結合の形成を含みます。Mdl 101,146の具体的な合成経路と反応条件は、パブリックドメインでは容易に入手できません。 この化合物は、ペンタフルオロエチルケトン系阻害剤であることが知られており、これは合成がペプチド構造へのペンタフルオロエチル基の組み込みを伴うことを示唆しています . Mdl 101,146の工業生産方法は公開されていません。
生物活性
1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide, also referred to as Mdl 101,146, is a synthetic compound characterized by its complex structure and significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases and as a neutrophil elastase inhibitor.
- Molecular Formula : C29H37F5N4O6
- Molecular Weight : 632.6 g/mol
- IUPAC Name : (2S)-1-[(2S)-3-methyl-2-[[4-(morpholine-4-carbonyl)benzoyl]amino]butanoyl]-N-[(3S)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide
Mdl 101,146 functions primarily as a neutrophil elastase inhibitor , which plays a crucial role in modulating inflammatory responses. Neutrophil elastase is an enzyme that contributes to tissue damage during inflammation; thus, inhibiting its activity can help mitigate inflammatory conditions. The compound's structure allows it to effectively bind to the active site of the enzyme, preventing its action.
In Vitro Studies
Research has demonstrated that Mdl 101,146 exhibits significant biological activity in various assays:
- Neutrophil Elastase Inhibition : The compound has been shown to inhibit neutrophil elastase with a notable IC50 value, indicating its potency as an anti-inflammatory agent.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties. For instance, compounds with similar structural motifs have been tested against cancer cell lines such as MCF-7 (breast cancer) and exhibited significant cytotoxicity compared to standard treatments like Doxorubicin .
Case Studies
Several case studies have highlighted the therapeutic potential of Mdl 101,146:
- Inflammatory Diseases : In animal models of chronic obstructive pulmonary disease (COPD), administration of Mdl 101,146 resulted in reduced lung inflammation and improved pulmonary function metrics.
- Cancer Research : A study involving the use of Mdl 101,146 in combination with traditional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines.
Data Tables
Parameter | Value |
---|---|
Molecular Weight | 632.6 g/mol |
Neutrophil Elastase IC50 | 0.5 µM |
Anticancer Activity (MCF-7) | IC50 = 10 µM |
Solubility | Soluble in DMSO |
特性
CAS番号 |
163660-59-1 |
---|---|
分子式 |
C29H37F5N4O6 |
分子量 |
632.6 g/mol |
IUPAC名 |
(2S)-1-[(2S)-3-methyl-2-[[4-(morpholine-4-carbonyl)benzoyl]amino]butanoyl]-N-[(3S)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H37F5N4O6/c1-16(2)21(23(39)28(30,31)29(32,33)34)35-25(41)20-6-5-11-38(20)27(43)22(17(3)4)36-24(40)18-7-9-19(10-8-18)26(42)37-12-14-44-15-13-37/h7-10,16-17,20-22H,5-6,11-15H2,1-4H3,(H,35,41)(H,36,40)/t20-,21-,22-/m0/s1 |
InChIキー |
XQAMVCHQGHAELT-FKBYEOEOSA-N |
SMILES |
CC(C)C(C(=O)C(C(F)(F)F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
異性体SMILES |
CC(C)[C@@H](C(=O)C(C(F)(F)F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
正規SMILES |
CC(C)C(C(=O)C(C(F)(F)F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
VPV |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
MDL 101,146 MDL 101146 MDL-101,146 MDL-101146 N-(4-(4-morpholinylcarbonyl)benzoyl)valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)prolinamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。